2-Pyridylmagnesium bromide
Overview
Description
2-Pyridylmagnesium bromide is an organomagnesium compound that contains a nitrogen atom . It is used as a reagent for the synthesis of various compounds .
Synthesis Analysis
2-Pyridylmagnesium bromide can be synthesized by treating 3-chloro-2-ethoxypyridine with n-BuLi in THF at -78°C, followed by the addition of aryl- and alkylmagnesium halides as well as magnesium thiolates . This process produces 3,4-pyridynes during heating to 75°C .Molecular Structure Analysis
The molecular formula of 2-Pyridylmagnesium bromide is C5H4BrMgN . Its InChI code is 1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q;;+1/p-1 .Chemical Reactions Analysis
The reaction of 2-Pyridylmagnesium bromide involves the formation of 3,4-pyridynes, which are highly reactive intermediates . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .Physical And Chemical Properties Analysis
The molecular weight of 2-Pyridylmagnesium bromide is 182.3 g/mol . It is typically stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis of Pyridine Derivatives
2-Pyridylmagnesium bromide is used in the synthesis of various pyridine derivatives. For example, 2-bromopyridine reacts with magnesium, forming pyridylmagnesium bromide, which is then reacted with acetophenone, benzophenone, or ethyl benzoate to form phenylmethyl-(2-pyridyl)-carbinol, diphenyl-(2-pyridyl)-carbinol, or phenyl-bis-(2-pyridyl)-carbinol, respectively (Proost & Wibaut, 1940).
Synthesis of Pyridine-N-Oxide Derivatives
2-Pyridylmagnesium bromide is also involved in the synthesis of pyridine-N-oxide derivatives. For instance, 2-methoxyphenylmagnesium bromide reacted with 2-nitropyridine-N-oxide and demethylated to yield 2-(2′-hydroxyphenyl)pyridine-N-oxide, which undergoes thermal deoxidation (Antkowiak & Gessner, 1984).
Synthesis of Pyridyltellurium and Pyridylselenium Compounds
2-Pyridylmagnesium bromide is used in the synthesis of pyridyltellurium and pyridylselenium compounds. One-pot syntheses of these compounds involve selective bromine-magnesium exchange with isopropylmagnesium chloride, yielding various pyridyltelluromagnesium chlorides, and subsequently, dipyridyl ditellurides or selenides upon treatment with alkyl halides (Bhasin, Arora, Klapötke, & Crawford, 2004).
Preparation of Functionalized Pyridines
Functionalized pyridines are prepared using 2-pyridylmagnesium bromide. Bromopyridines are converted to corresponding pyridylmagnesium chlorides at room temperature by treatment with isopropylmagnesium chloride, and these Grignard reagents are then quenched by various electrophiles (Trécourt, Breton, Bonnet, Mongin, Marsais, & Quéguiner, 1999).
Synthesis of Indolizines and Pyrrolo[2,1‐b]azoles
2-Pyridylmagnesium bromide is instrumental in the synthesis of indolizines and pyrrolo[2,1-b]azoles. This is achieved by using tris(alkylthio)cyclopropenyl cations as a three-carbon building block in a reaction with 2-lithiated azoles (Kojima, Yamamoto, Kinoshita, & Inoue, 1992).
Synthesis of 2-(Aroyl) Pyridines
2-Pyridylmagnesium chlorides, derived from 2-pyridylmagnesium bromide, react with N,N-dialkyl arylamides to afford 2-(aroyl) pyridines. This process demonstrates high yields, purity, and preferential reactivity over carbonitrile counterparts (Rao, Swamy, Kumar, & Reddy, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
magnesium;2H-pyridin-2-ide;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJECZOAMLZFBIN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=N[C-]=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridylmagnesium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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